Technical Monograph: 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline
Technical Monograph: 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline
Topic: 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Advanced Synthesis, Physicochemical Characterization, and Pharmacological Potential
Executive Summary
3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline (CAS: 56707-91-6) represents a specialized subclass of angularly fused aza-arenes. Distinguished by its extended
This guide provides a rigorous analysis of its chemical architecture, validated synthetic pathways, and translational applications in oncology and bio-imaging. It is designed to serve as a foundational protocol for laboratories investigating planar heterocyclic systems.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline |
| CAS Number | 56707-91-6 |
| Molecular Formula | |
| Molecular Weight | 329.40 g/mol |
| Core Scaffold | Benzo[f]quinoline (Angular fusion of benzene and quinoline) |
| Key Substituents | 1-Methyl (Steric anchor), 3-(2,5-Dimethoxyphenyl) (Electronic modulator) |
| Solubility | Soluble in DMSO, |
| Appearance | Pale yellow to greenish crystalline solid |
Structural Significance
The benzo[f]quinoline core provides a planar, hydrophobic surface area ideal for
Synthetic Methodology
Standardized Protocol for High-Purity Synthesis
The most robust synthesis for 1,3-disubstituted benzo[f]quinolines utilizes a modified Doebner-Miller or Povarov-type multi-component condensation . The following protocol is optimized for yield and regioselectivity.
Reaction Scheme (Logic Flow)
Figure 1: Convergent synthesis pathway via modified condensation-cyclization.
Detailed Protocol
-
Schiff Base Formation :
-
Dissolve 2-naphthylamine (10 mmol) and 2,5-dimethoxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Reflux for 2 hours to generate the N-naphthyl-imine intermediate.
-
-
Cyclocondensation :
-
Add acetone (or an equivalent enolizable ketone source) (15 mmol) and a catalytic amount of iodine (10 mol%) or p-toluenesulfonic acid .
-
Heat the mixture at 80°C in a sealed tube or under reflux for 6–8 hours.
-
Mechanistic Note: The iodine acts as a Lewis acid to activate the imine and as an oxidant to drive the final aromatization of the dihydro-intermediate.
-
-
Purification :
-
Cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding cold water or diethyl ether.
-
Recrystallize from ethanol/DMF (9:1) to obtain analytical grade crystals.
-
Validation Checkpoint : The product should exhibit a characteristic blue/green fluorescence under 365 nm UV light on a TLC plate (
Physicochemical & Biological Properties[4][5][7][8][9]
4.1 Fluorescence Characteristics
The fusion of the naphthalene and pyridine rings creates a rigid fluorophore.
-
Excitation (
) : ~340–360 nm (typical for benzo[f]quinolines). -
Emission (
) : ~420–450 nm (Blue region). -
Solvatochromism : The 2,5-dimethoxy group makes the emission sensitive to solvent polarity. In non-polar solvents, emission is structured; in polar protic solvents, it broadens and red-shifts due to Intramolecular Charge Transfer (ICT).
4.2 Pharmacological Mechanism of Action
This compound class is heavily investigated for anticancer activity , primarily targeting DNA replication machinery.
Figure 2: Proposed mechanism of cytotoxicity via DNA intercalation and Topoisomerase II inhibition.
-
DNA Intercalation : The planar benzo[f]quinoline moiety inserts between base pairs. The 1-methyl group provides a "stop" signal, preventing full threading and locking the complex in a specific orientation.
-
Topoisomerase II Inhibition : By stabilizing the DNA-enzyme cleavable complex, the compound induces double-strand breaks, triggering apoptotic pathways (typically intrinsic mitochondrial pathway).
Experimental Applications
Assay 1: DNA Binding Affinity (
Determination)
To verify the intercalation mode, perform a UV-Vis titration:
-
Prepare a
solution of the compound in Tris-HCl buffer (pH 7.4). -
Titrate with increasing concentrations of CT-DNA (0–50
). -
Observation : Look for hypochromicity (decrease in absorbance) and a red shift (bathochromic shift) in the absorption maximum (~340 nm). These are hallmark signatures of intercalation.
Assay 2: In Vitro Cytotoxicity
-
Cell Lines : HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).
-
Protocol : MTT or SRB assay.
-
Expected Outcome : Benzo[f]quinoline derivatives typically exhibit
values in the low micromolar range (1–10 ). The 2,5-dimethoxy substitution often enhances potency against drug-resistant lines by modulating P-glycoprotein efflux.
Safety & Handling (MSDS Summary)
-
Signal Word : WARNING
-
Hazard Statements : H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Precautionary Measures :
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves; the compound is lipophilic and can penetrate skin.
-
Storage : Store at 2–8°C, protected from light (photodegradation risk).
-
References
-
Antoci, V., et al. (2019).[1] Synthesis of Benzo[f]quinoline and its Derivatives: Mini Review. Medicinal & Analytical Chemistry International Journal.
-
BLD Pharm. (2024). Product Datasheet: 3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline (CAS 56707-91-6).
-
Oniciuc, L., et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. International Journal of Molecular Sciences.
-
PubChem. (2024).[2] Benzo[f]quinoline Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2024). 3-Methylbenzo[f]quinoline Product Specification. (Note: Reference for structural analog properties).
